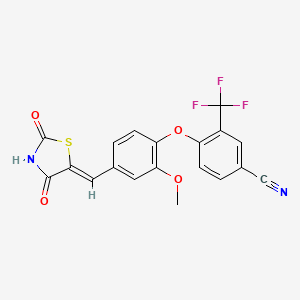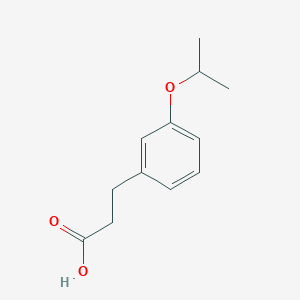
1-(1-(4-Bromophenyl)ethyl)piperidin-4-one
Übersicht
Beschreibung
1-(1-(4-Bromophenyl)ethyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a piperidin-4-one moiety
Wirkmechanismus
Target of Action
The primary target of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for pain management .
Mode of Action
Brorphine acts as a full agonist at the MOR, meaning it binds to the receptor and activates it . Its potency is greater than morphine but less than fentanyl . The activation of the MOR by Brorphine is expected to produce typical opioid effects such as analgesia (pain relief), respiratory depression, and sedation .
Biochemical Pathways
Upon activation of the MOR, Brorphine triggers a series of biochemical events leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release
Pharmacokinetics
It is reported to be used by oral, inhalation, and intravenous routes of administration
Result of Action
The activation of the MOR by Brorphine leads to a range of effects at the molecular and cellular level. These include analgesia, sedation, and respiratory depression . In addition, Brorphine may produce dependence similar to other opioid substances .
Action Environment
The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances can impact its effects. Deaths involving Brorphine have been reported in several countries, commonly occurring after use of Brorphine in combination with other opioids or with benzodiazepines . Furthermore, the illicit drug market continuously evolves in an attempt to escape international legislation, which can influence the availability and use of substances like Brorphine .
Biochemische Analyse
Biochemical Properties
Brorphine is a full agonist at the μ-opioid receptor (MOR), with greater potency than morphine and less potency than fentanyl . It interacts with these receptors, triggering a series of biochemical reactions that lead to its analgesic effects . The nature of these interactions involves the binding of Brorphine to the MOR, which then triggers downstream signaling pathways .
Cellular Effects
The binding of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one to the MOR leads to a series of cellular effects. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to involve the recruitment of beta-arrestin-2, a regulatory protein .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the MOR, acting as a full agonist . This binding interaction leads to the activation of the receptor and subsequent intracellular signaling pathways. It can result in changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Given its potency and efficacy, it is likely that its effects on cellular function would be observable in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is expected that the effects of this compound would vary with different dosages, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Given its interaction with the MOR, it is likely that it interacts with enzymes and cofactors involved in opioid metabolism .
Transport and Distribution
Given its lipophilic nature, it is likely to cross cell membranes and distribute within various tissues .
Subcellular Localization
Given its interaction with the MOR, which is typically localized at the cell surface, it is likely that it localizes to the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one typically involves the reaction of 4-bromophenylacetonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(4-Bromophenyl)ethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
1-(1-(4-Bromophenyl)ethyl)piperidin-4-one can be compared with other similar compounds, such as:
Benzylfentanyl: A fentanyl analog with similar structural features but different pharmacological properties.
Bezitramide: An opioid analgesic with a similar piperidine structure but distinct therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties
Conclusion
This compound is a versatile compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable intermediate in the synthesis of complex molecules and a potential lead compound in drug discovery. Further research is warranted to fully explore its potential and develop new applications.
Eigenschaften
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFYJICSLNXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)
![[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride](/img/structure/B3078866.png)


![1-(Benzo[b]thiophen-7-yl)piperazine](/img/structure/B3078889.png)
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)




